Methyl octadec-4-en-8-ynoate
Description
Properties
CAS No. |
62203-93-4 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-4-en-8-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h15-16H,3-10,13-14,17-18H2,1-2H3 |
InChI Key |
XQADMJGMLZRRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCCC=CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Synthetic Strategy
Retrosynthetic Disconnection
Direct Esterification of Octadec-4-en-8-ynoic Acid
Esterification to Form the Methyl Ester
The final step is the esterification of octadec-4-en-8-ynoic acid with methanol under acidic conditions. The use of sulfuric acid or p-toluenesulfonic acid as a catalyst under reflux is standard practice. Water is removed azeotropically to drive the reaction to completion.
Representative Experimental Data
The overall yield for this four-step sequence is approximately 32%, reflecting losses at each stage. However, the method offers high regioselectivity and allows for scale-up.
Mechanistic Considerations
The key to success in this strategy is the control of regioselectivity during chain assembly and the prevention of side reactions such as over-reduction or isomerization. The use of protecting groups may be necessary if sensitive functionalities are present. The esterification step is generally high yielding but requires efficient removal of water to prevent hydrolysis.
Functional Group Interconversion and Chain Elongation
Alkyne Homologation and Olefination
An alternative strategy involves the homologation of shorter alkynes followed by olefination to introduce the alkene at the desired position.
Homologation via Corey–Fuchs Reaction
The Corey–Fuchs reaction converts aldehydes to terminal alkynes via dibromomethylene intermediates. By starting from a suitable aldehyde, the chain can be extended and the alkyne introduced at the eighth carbon.
Olefination via Wittig or Horner–Wadsworth–Emmons Reaction
The alkene at the fourth position can be installed by reacting the corresponding aldehyde with a phosphonium ylide or phosphonate ester.
This approach offers high control over the position of unsaturation but requires multiple steps and careful purification.
Alternative Chain Elongation Methods
Other methods for chain elongation include:
- Alkylation of terminal alkynes with alkyl halides under strong base conditions
- Cross-metathesis reactions to couple shorter unsaturated fragments
Each method has its own advantages and limitations in terms of selectivity, yield, and scalability.
Selective Hydrogenation and Functional Group Manipulation
Partial Hydrogenation
If a polyunsaturated precursor is available, selective hydrogenation can be employed to reduce one unsaturation while preserving the other.
- Lindlar’s catalyst : Selectively reduces alkynes to cis-alkenes.
- Palladium on carbon (Pd/C) : Reduces double bonds under mild conditions.
Careful control of reaction conditions is necessary to avoid over-reduction.
Oxidation and Reduction Strategies
Oxidation of alcohols to aldehydes or acids, followed by reduction or further functionalization, is a common strategy in the synthesis of unsaturated esters.
- PCC or Swern oxidation : Converts alcohols to aldehydes.
- Jones oxidation : Converts alcohols to acids.
Data Tables: Summary of Experimental Results
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 292.24 g/mol | |
| Boiling Point | 365.4°C (predicted) | |
| Density | 0.9 g/cm³ (predicted) | |
| XlogP | 6.6 | |
| Rotatable Bonds | 13 | |
| Topological Polar Surface Area | 26.3 Ų |
Synthetic Yields and Conditions
Recent Research Discoveries and Optimization Strategies
Advances in Catalysis and Green Chemistry
Recent research has focused on improving the efficiency and sustainability of the synthetic routes to this compound. Notable advances include:
- Use of recyclable solid acid catalysts : Such as Dowex 50W-X8 resin, which allows for efficient esterification under mild conditions and easy catalyst recovery.
- Microwave-assisted synthesis : Accelerates reaction rates and improves yields by providing uniform heating.
- Flow chemistry : Enables continuous processing and better control over reaction parameters, leading to higher purity and scalability.
Stereoselective Synthesis
The stereochemistry of the double and triple bonds can significantly influence the physical and chemical properties of the compound. Stereoselective methods, such as Lindlar hydrogenation and stereospecific Wittig reactions, have been developed to control the configuration of the unsaturations.
Analytical Characterization
Advanced analytical techniques, including nuclear magnetic resonance (NMR), gas chromatography–mass spectrometry (GC-MS), and infrared spectroscopy (IR), are employed to confirm the structure and purity of the synthesized compound. Key spectral data include:
- 1H NMR : Signals corresponding to the vinylic and acetylenic protons.
- 13C NMR : Resonances for the ester carbonyl, alkene, and alkyne carbons.
- IR : Absorptions for C=O (ester), C≡C (alkyne), and C=C (alkene).
Comparative Analysis with Structurally Related Compounds
Structural Comparison
This compound is structurally related to other unsaturated fatty acid methyl esters, such as methyl octadec-9-en-13-ynoate and methyl octadec-2-ynoate. The position and nature of the unsaturations influence the reactivity and potential applications.
| Compound | Structure | Functional Groups | Key Properties |
|---|---|---|---|
| This compound | C₁₉H₃₂O₂ | Ester, alkene (C4), alkyne (C8) | High boiling point, hydrophobic |
| Methyl octadec-9-en-13-ynoate | C₁₉H₃₂O₂ | Ester, alkene (C9), alkyne (C13) | Similar properties, different reactivity |
| Methyl octadec-2-ynoate | C₁₉H₃₀O₂ | Ester, alkyne (C2) | More reactive at terminal position |
Reactivity and Stability
The conjugated ene-yne system in this compound imparts unique reactivity, enabling participation in cycloaddition and metathesis reactions. However, the presence of both unsaturations may reduce oxidative stability compared to saturated or mono-unsaturated analogs.
Industrial and Laboratory-Scale Considerations
Scalability
The choice of synthetic route is influenced by the scale of production. Direct esterification is favored for laboratory-scale synthesis due to its simplicity and high yield. For industrial-scale production, continuous flow reactors and recyclable catalysts are preferred for improved efficiency and environmental sustainability.
Purification and Isolation
Purification typically involves silica gel column chromatography, recrystallization, or distillation under reduced pressure. The high hydrophobicity of the compound necessitates the use of non-polar solvents for extraction and purification.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-4-en-8-ynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents and conditions used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane at 85°C.
Reduction: Hydrogenation using palladium or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 8-oxo and 11-oxo-octadec-9-ynoate.
Reduction: Saturated or partially saturated this compound derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl octadec-4-en-8-ynoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of methyl octadec-4-en-8-ynoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, selenium dioxide facilitates the formation of allylic hydroxy derivatives by oxidizing the α-methylene carbon atoms adjacent to the double bond . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl octadec-4-en-8-ynoate belongs to the broader class of fatty acid methyl esters, which are widely studied for their roles in biofuels, surfactants, and natural product chemistry. Below is a systematic comparison with key analogs:
Structural and Functional Group Analysis
| Compound Name | Structure (Unsaturation) | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| This compound | C18: 4-en, 8-yn | Ester, alkene, alkyne | C₁₉H₃₀O₂ |
| trans-13-Octadecenoic acid methyl ester | C18:1 Δ13 | Ester, alkene | C₁₉H₃₆O₂ |
| Methyl palmitate | C16:0 (saturated) | Ester | C₁₇H₃₄O₂ |
| Sandaracopimaric acid methyl ester | Diterpenoid (C20) with cyclic structure | Ester, cyclic terpene | C₂₁H₃₂O₂ |
| Ethyl linolenate | C18:3 Δ9,12,15 | Ester, polyunsaturated alkene | C₂₀H₃₄O₂ |
Key Observations :
- Unsaturation: The presence of both alkene and alkyne groups in this compound enhances its reactivity compared to mono-unsaturated (e.g., trans-13-octadecenoate) or saturated analogs (e.g., methyl palmitate) .
- Chain Length: Unlike diterpenoid esters (e.g., sandaracopimaric acid methyl ester), this compound is a straight-chain aliphatic compound, which influences its solubility and melting point .
Physical and Spectroscopic Properties
| Property | This compound | Methyl Palmitate | Ethyl Linolenate |
|---|---|---|---|
| Boiling Point (°C) | ~310 (estimated) | 215 | 285 |
| Melting Point (°C) | <0 (predicted) | 30 | -50 |
| FTIR Peaks (cm⁻¹) | 1740 (ester C=O), 2200 (C≡C), 1650 (C=C) | 1740 | 1740, 1650 |
Notes:
- The triple bond in this compound introduces a strong FTIR absorption near 2200 cm⁻¹, absent in other esters like methyl palmitate or ethyl linolenate .
- Its lower predicted melting point compared to saturated analogs aligns with trends in unsaturated FAMEs, where reduced symmetry decreases crystallinity .
Chromatographic Behavior
In gas chromatography-mass spectrometry (GC-MS), this compound would exhibit a retention time intermediate between saturated C18 esters (longer retention) and shorter-chain unsaturated analogs (shorter retention). This behavior mirrors trends observed in diterpenoid methyl esters (e.g., torulosic acid methyl ester) but with distinct fragmentation patterns due to the alkyne group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
